

synthesis of methyl salicylate from aspirin for laboratory experiments

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Application Notes: Synthesis of Methyl Salicylate from Aspirin

Introduction

Methyl salicylate, the primary ester component of Oil of Wintergreen, is a widely used organic compound in flavorings, fragrances, and topical pain relief ointments.[1][2] Its synthesis from acetylsalicylic acid (aspirin) is a classic and illustrative laboratory experiment for demonstrating key organic chemistry principles, including hydrolysis and Fischer esterification.[3] This process involves a two-step reaction sequence that can be performed in a single pot.[3][4] First, the ester linkage in aspirin is hydrolyzed to yield salicylic acid. Subsequently, the carboxylic acid group of the resulting salicylic acid undergoes an acid-catalyzed esterification with methanol to produce **methyl salicylate**.[3]

These application notes provide a comprehensive protocol for this synthesis, tailored for researchers and professionals in chemical and pharmaceutical development.

Reaction Principle and Pathway

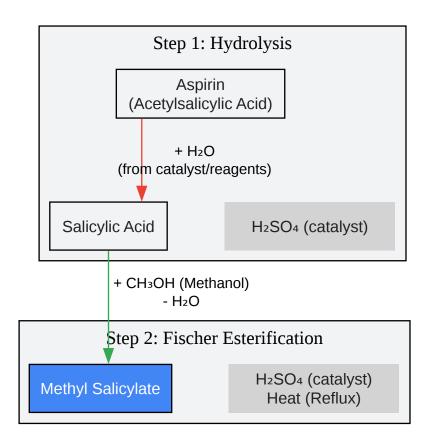
The conversion of aspirin to **methyl salicylate** is a tandem reaction involving two primary stages:

Hydrolysis of Aspirin: Aspirin (acetylsalicylic acid) is first hydrolyzed under acidic conditions.
 The acetyl (ester) group is cleaved, yielding salicylic acid and acetic acid.



Fischer Esterification: The newly formed salicylic acid then reacts with excess methanol, using a strong acid catalyst (typically sulfuric acid), to form methyl salicylate and water.[5]
 [6] The use of excess methanol helps to drive the reaction equilibrium towards the product side.[6][7]

The overall reaction transforms one ester (aspirin) into another (**methyl salicylate**) through hydrolysis followed by esterification, a process that can also be viewed as a tandem transesterification-Fischer esterification.[4][8]



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Caption: Reaction pathway from Aspirin to Methyl Salicylate.

Quantitative Data

Table 1: Reagent Properties and Sample Quantities

This table outlines the properties of the necessary reagents and provides example quantities for a laboratory-scale synthesis.



Reagent	Formula	Molar Mass (g/mol)	Density (g/mL)	Sample Mass (g)	Sample Volume (mL)	Moles (mol)
Aspirin	C ₉ H ₈ O ₄	180.16	-	13.00	-	0.072
Methanol	СН₃ОН	32.04	0.792	-	~60	~1.48 (excess)
Sulfuric Acid (conc.)	H2SO4	98.08	1.84	-	10.0	~0.184 (catalyst)
Product						
Methyl Salicylate	C8H8O3	152.15	1.1825[9]	11.0 (Theoretica I)	9.3 (Theoretica I)	0.072

Experimental Protocol

This protocol is divided into three main parts: synthesis, isolation and purification, and characterization.

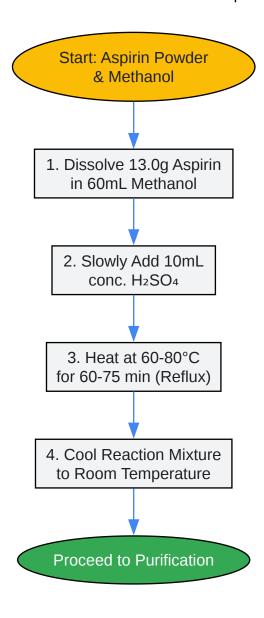
Part I: Synthesis of Methyl Salicylate

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Concentrated sulfuric acid is highly corrosive. Methanol is flammable and toxic. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

- Dissolution: Weigh 13.00 g of aspirin tablets and crush them into a fine powder. Transfer the
 powder to a 125 mL Erlenmeyer flask. Add approximately 60 mL of methanol to the flask and
 swirl until the aspirin dissolves. Note that binders from the tablets may not dissolve
 completely, which is acceptable.[9]
- Catalyst Addition: Carefully and slowly add 10.0 mL of concentrated sulfuric acid to the methanol-aspirin mixture while swirling.[9] This addition is exothermic and may cause the solution to heat up; slow addition prevents boiling and sputtering.[9]



- Reaction (Reflux): Clamp the flask into a water bath on a hot plate. Heat the mixture to approximately 60-80°C and maintain this temperature for 60-75 minutes under reflux.[7][9] A distinct wintergreen odor will become noticeable as the reaction proceeds.[9] If using an open flask, add methanol as needed to maintain the initial volume, as some will evaporate.
 [9]
- Concentration: After the reflux period, remove the flask from the heat. If a significant amount of methanol remains, it can be gently boiled off in the fume hood to reduce the volume by about half.[9] Allow the reaction mixture to cool to room temperature.



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Caption: Workflow for the synthesis of crude Methyl Salicylate.

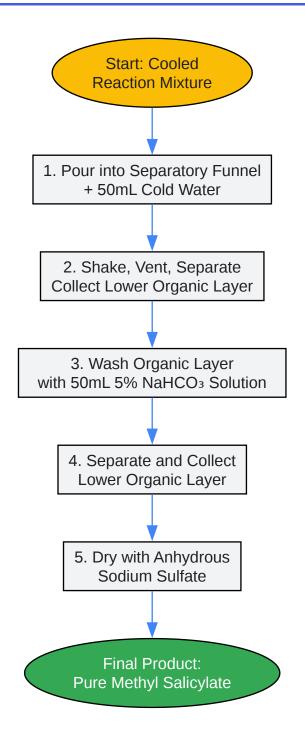


Part II: Isolation and Purification

The crude product is a mixture containing **methyl salicylate**, excess methanol, sulfuric acid, and other impurities. Purification is achieved via liquid-liquid extraction.

- Initial Extraction: Pour the cooled reaction mixture into a separatory funnel. Add
 approximately 50 mL of ice-cold water, cap the funnel, and shake vigorously for 30 seconds,
 venting frequently. Allow the layers to separate. The lower, denser layer is the organic phase
 containing the crude methyl salicylate.[9] Drain and collect the organic layer.
- Neutralization Wash: Return the organic layer to the separatory funnel. Add 50 mL of a 5% sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted salicylic acid.[10][11] Swirl gently at first to control the CO₂ evolution, then cap and shake, venting often.
- Separation: Allow the layers to separate. Drain the lower organic layer (crude methyl salicylate) into a clean, dry Erlenmeyer flask.[9]
- Drying: Add a small amount of anhydrous sodium sulfate to the organic layer to remove residual water. Swirl the flask and let it sit for 10-15 minutes until the liquid is clear.
- Final Product: Decant or filter the dry **methyl salicylate** into a pre-weighed vial to determine the final mass and calculate the percent yield.





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Caption: Workflow for the isolation and purification of Methyl Salicylate.

Part III: Characterization

The purity and identity of the synthesized **methyl salicylate** can be confirmed through several analytical techniques.



Table 2: Physical and Spectroscopic Characterization

Data

Property / Technique	Expected Result	Reference
Appearance	Colorless to pale yellow oil	[3]
Odor	Characteristic strong wintergreen/minty scent	[9][12]
Density	~1.18 g/mL at 25°C	[9]
Boiling Point	222°C	[13]
Freezing Point	-8.3°C	[9]
Solubility	Insoluble in water; soluble in organic solvents	[9][13]
IR Spectroscopy	Peak for C=O (ester) ~1730 cm ⁻¹ , Peak for O-H (phenol) ~3200 cm ⁻¹	-
¹ H NMR Spectroscopy	Signals corresponding to aromatic, phenolic, and methyl ester protons	[14]

Troubleshooting and Discussion

- Low Yield: A common reason for low yield is incomplete reaction due to insufficient heating time or catalyst amount. Another cause is loss of product during extractions. Ensure distinct layers form in the separatory funnel before separating.
- Product Color: The final product may have a brownish tint, indicating impurities.[3] While
 distillation would yield a colorless oil, the described extraction procedure is sufficient for
 many laboratory applications.[3]
- Emulsion Formation: Vigorous shaking during extraction can sometimes lead to an emulsion.
 If this occurs, let the mixture stand for a longer period or add a small amount of brine
 (saturated NaCl solution) to help break the emulsion.



Catalyst Role: Sulfuric acid is a catalyst that protonates the carbonyl oxygen of the
carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to
nucleophilic attack by methanol.[5][6][7] It also serves to catalyze the initial hydrolysis of
aspirin.

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